(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
CAS No.: 1019852-03-9
Cat. No.: VC8193417
Molecular Formula: C11H23Cl2N3O
Molecular Weight: 284.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019852-03-9 |
|---|---|
| Molecular Formula | C11H23Cl2N3O |
| Molecular Weight | 284.22 |
| IUPAC Name | (4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride |
| Standard InChI | InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;;/h10,12H,2-9H2,1H3;2*1H |
| Standard InChI Key | JYYMLZLAIOASOM-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl |
Introduction
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a chemical compound with diverse applications in research and industrial settings. It is characterized by its molecular formula C11H23Cl2N3O and molecular weight of approximately 284.23 g/mol . This compound is often used in the synthesis of various pharmaceutical and chemical intermediates.
Synonyms
-
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
-
1-Methyl-4-(piperidine-4-carbonyl)piperazine dihydrochloride
-
(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride
Pharmaceutical Intermediates
This compound is used as a building block in the synthesis of various pharmaceuticals. Its structure allows it to be incorporated into more complex molecules with potential therapeutic properties.
Biological Activity
While specific biological activities of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride are not widely documented, compounds with similar structures have shown promise in various biological assays. For instance, piperazine and piperidine derivatives are known for their diverse pharmacological activities, including anticholinesterase and anticancer properties .
Chemical Synthesis
The synthesis of this compound typically involves the reaction of a piperazine derivative with a piperidine derivative in the presence of a carbonyl-forming reagent. The resulting product is then converted into its dihydrochloride form to enhance stability and solubility.
Storage and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume